![molecular formula C20H15CuN5O7S2 B13767814 Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate CAS No. 72391-07-2](/img/structure/B13767814.png)
Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate is a complex organic compound that features a copper ion coordinated with a highly conjugated azo dye ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate typically involves the reaction of a copper(2+) salt with the corresponding azo dye ligand. The azo dye ligand can be synthesized through a diazotization reaction followed by azo coupling. The reaction conditions often require a controlled pH environment and the presence of a base such as sodium hydroxide to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors equipped with temperature and pH control systems. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic structure and color properties.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield different oxidized forms of the compound, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized as a dye in textile and printing industries due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate involves its interaction with molecular targets through coordination with the copper ion. The copper ion can facilitate electron transfer reactions, making the compound effective in catalytic processes. Additionally, the azo dye ligand can interact with biological molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Copper(2+) 6-amino-2-[(2-oxido-5-sulfophenyl)diazenyl]-3-sulfonaphthalen-1-olate: Another copper-azo dye complex with similar structural features.
Copper(2+) 6-hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile: A copper complex with a different azo ligand.
Uniqueness
Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate is unique due to its specific ligand structure, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
72391-07-2 |
|---|---|
Fórmula molecular |
C20H15CuN5O7S2 |
Peso molecular |
565.0 g/mol |
Nombre IUPAC |
copper;5-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-2-(3-sulfamoylphenyl)pyrazol-3-olate |
InChI |
InChI=1S/C20H17N5O7S2.Cu/c1-11-19(20(27)25(24-11)12-4-2-5-13(10-12)33(21,28)29)23-22-15-7-3-6-14-17(34(30,31)32)9-8-16(26)18(14)15;/h2-10,26-27H,1H3,(H2,21,28,29)(H,30,31,32);/q;+2/p-2 |
Clave InChI |
VPKYXOVYZCGOGP-UHFFFAOYSA-L |
SMILES canónico |
CC1=NN(C(=C1N=NC2=CC=CC3=C(C=CC(=C32)[O-])S(=O)(=O)O)[O-])C4=CC(=CC=C4)S(=O)(=O)N.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


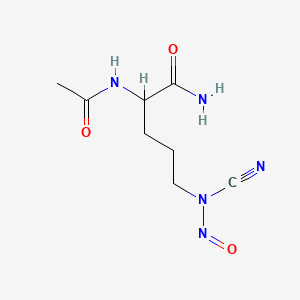
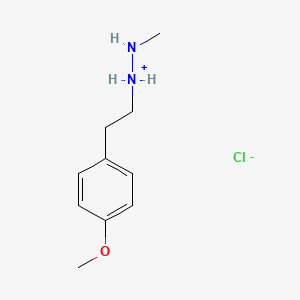
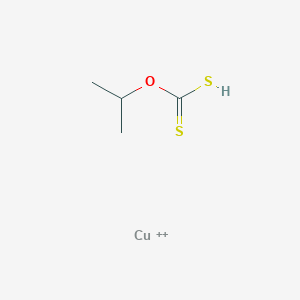
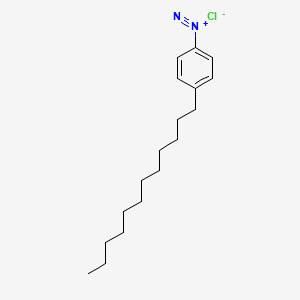



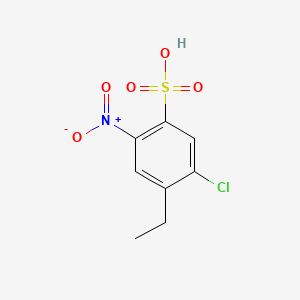
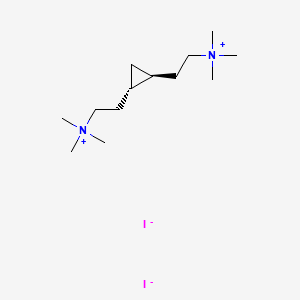
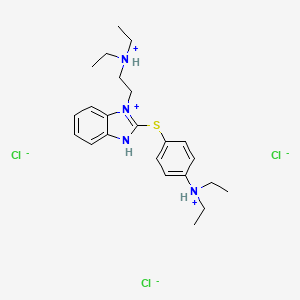
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
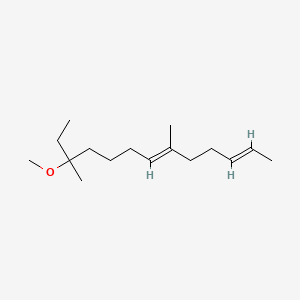
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)

